molecular formula C17H22N2O3 B12124428 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol

2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol

Cat. No.: B12124428
M. Wt: 302.37 g/mol
InChI Key: ZRWLSMBFLRANPY-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy and methoxy phenyl group, as well as a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The phenyl group with hydroxy and methoxy substituents can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(2-methoxy-6-oxo-phenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-one.

    Reduction: Formation of 2-(2-hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)dihydropyrimidin-4-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic properties. The presence of hydroxy and methoxy groups, along with the pyrimidine ring, makes it a potential candidate for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the pyrimidine ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the methoxy group, which may affect its reactivity and bioactivity.

    2-(2-Methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities.

    2-(2-Hydroxy-6-methoxyphenyl)-6-ethylpyrimidin-4-ol: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.

Uniqueness

The combination of hydroxy, methoxy, and a branched alkyl chain in 2-(2-Hydroxy-6-methoxyphenyl)-6-(3-methylpentan-3-yl)pyrimidin-4-ol provides a unique set of chemical properties. This makes it particularly versatile for various applications in scientific research and industry.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-(2-hydroxy-6-methoxyphenyl)-4-(3-methylpentan-3-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2O3/c1-5-17(3,6-2)13-10-14(21)19-16(18-13)15-11(20)8-7-9-12(15)22-4/h7-10,20H,5-6H2,1-4H3,(H,18,19,21)

InChI Key

ZRWLSMBFLRANPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=CC(=O)NC(=N1)C2=C(C=CC=C2OC)O

Origin of Product

United States

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